3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde
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Overview
Description
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde typically involves the intermediate formation of the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous hydrogen bromide (HBF4) in dimethyl sulfoxide (DMSO) . This method allows for the efficient production of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 3,4-dimethyl-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.
Scientific Research Applications
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism by which 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with primary amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: A closely related compound with similar chemical properties.
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Another derivative of pyrrole with different functional groups.
Uniqueness
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is unique due to its specific substitution pattern and the presence of two aldehyde groups. This makes it particularly useful for derivatization reactions and as a building block for more complex molecules.
Properties
CAS No. |
51952-99-9 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)8(4-11)9-7(5)3-10/h3-4,9H,1-2H3 |
InChI Key |
OBJSCIPKJZMQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)C=O |
Origin of Product |
United States |
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